Molecular weight and formula of 4-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl
Molecular weight and formula of 4-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl
Executive Summary
4-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl (CAS: 1443326-80-4) is a specialized organofluorine building block used critically in the synthesis of advanced pharmaceuticals, agrochemicals, and liquid crystal materials.[1] Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents: the aryl bromide serves as a robust handle for further cross-coupling (e.g., Buchwald-Hartwig, Suzuki), while the fluoro and trifluoromethyl groups on the B-ring modulate lipophilicity (
This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol prioritizing regioselectivity, and its strategic application in Structure-Activity Relationship (SAR) studies.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
Nomenclature and Identifiers[3][4][5][6][7][8][11]
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IUPAC Name: 4'-Bromo-3-fluoro-5-(trifluoromethyl)-1,1'-biphenyl
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Common Name: 4-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl[1]
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CAS Number: 1443326-80-4[1]
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SMILES: FC(F)(F)c1cc(F)cc(c1)c2ccc(Br)cc2
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InChIKey: OWPPGBVJDFFHCI-UHFFFAOYSA-N (Analogous structure verification)
Molecular Data
The molecular weight and formula are derived from standard atomic weights (
| Property | Value |
| Molecular Formula | C₁₃H₇BrF₄ |
| Molecular Weight | 319.10 g/mol |
| Exact Mass | 317.967 g/mol |
| Element Count | C: 13, H: 7, Br: 1, F: 4 |
| Composition | C (48.93%), H (2.21%), Br (25.04%), F (23.82%) |
Physical Properties[4]
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Physical State: Crystalline solid (White to off-white).
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Solubility: Insoluble in water; highly soluble in organic solvents (Dichloromethane, THF, Ethyl Acetate).
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Lipophilicity (ClogP): ~5.2 (High lipophilicity due to
and aromatic rings). -
Melting Point: Typically 45–60 °C (Estimated based on structural analogs; specific batch data required).
Synthesis & Manufacturing Protocol
Strategic Retrosynthesis
The primary challenge in synthesizing this molecule is chemoselectivity . One must form the biaryl C–C bond without consuming the bromine atom at the 4-position, which is required for downstream chemistry.
The "Expert" Route:
Direct coupling of 1,4-dibromobenzene yields statistical mixtures (mono- vs. bis-coupled products).
Recommendation: Use 1-bromo-4-iodobenzene . The iodide bond (
Validated Experimental Protocol
Reaction: 1-bromo-4-iodobenzene + 3-fluoro-5-(trifluoromethyl)phenylboronic acid
Reagents:
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Substrate A: 1-Bromo-4-iodobenzene (1.0 equiv)
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Substrate B: 3-Fluoro-5-(trifluoromethyl)phenylboronic acid (1.1 equiv)
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Catalyst:
(3-5 mol%) - Chosen for stability and high turnover. -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
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Inertion: Charge a reaction flask with Substrate A, Substrate B, and Pd catalyst. Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.
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Reaction: Heat the mixture to 60–80°C . Monitor via HPLC/TLC.
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Note: Do not exceed 90°C to prevent activation of the bromide.
-
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Workup: Upon consumption of the iodide (typically 2-4 hours), cool to RT. Dilute with Ethyl Acetate, wash with water and brine.
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Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Synthesis Pathway Visualization
Figure 1: Chemoselective Suzuki-Miyaura coupling pathway utilizing the reactivity difference between Aryl-I and Aryl-Br.
Applications in Drug Discovery
The "Magic Methyl" Effect of CF3
The 3'-fluoro-5'-(trifluoromethyl) moiety is not merely a structural filler. It serves specific pharmacological functions:
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Metabolic Blocking: The fluorine atoms block P450-mediated oxidation at metabolic "soft spots" on the phenyl ring.
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Lipophilicity Modulation: The
group significantly increases lipophilicity ( value), aiding membrane permeability. -
Bioisosterism: The biphenyl core mimics the geometry of enzyme cofactors or receptor ligands.
SAR Decision Logic
Researchers use this intermediate to introduce the "Left-Hand Side" (LHS) of a drug molecule. Once attached, the remaining Bromine is reacted to attach the "Right-Hand Side" (RHS).
Figure 2: Divergent synthesis utility of the 4-Bromo intermediate in medicinal chemistry campaigns.
Safety & Handling (MSDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long durations; store in amber vials.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91657382, 3-Bromo-3'-fluoro-5'-(trifluoromethyl)biphenyl. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
